molecular formula C30H44O4 B1593360 16,21-Epoxylanosta-7,24-diene-3,21-dione CAS No. 22611-36-5

16,21-Epoxylanosta-7,24-diene-3,21-dione

Cat. No.: B1593360
CAS No.: 22611-36-5
M. Wt: 468.7 g/mol
InChI Key: FQOKRVTYFWFZKS-KYVGMKHZSA-N
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Description

16,21-Epoxylanosta-7,24-diene-3,21-dione is a lanostane-type triterpenoid characterized by a 16,21-epoxy group and conjugated ketone moieties at positions 3 and 21. Its molecular formula is C₃₀H₄₄O₄, with a molecular weight of 468.668 g/mol . The compound’s structure includes a tetracyclic lanostane skeleton with a 7,24-diene system, an epoxy bridge between C16 and C21, and ketone groups at C3 and C21. These features influence its physicochemical properties, such as a density of 1.1 g/cm³ and a boiling point of 600.7°C .

Properties

IUPAC Name

2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVZDNPCRURPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945269
Record name 16,21-Epoxylanosta-7,24-diene-3,21-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22611-39-8, 22611-36-5
Record name EPIKULACTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name KULACTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16,21-Epoxylanosta-7,24-diene-3,21-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,21-Epoxylanosta-7,24-diene-3,21-dione involves several steps, starting from lanosterol, a common precursor in steroid biosynthesis. The key steps include:

    Oxidation: Lanosterol undergoes oxidation to introduce the necessary functional groups.

    Cyclization: Formation of the diene structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of lanosterol from natural sources, followed by chemical modification to achieve the desired compound. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes regioselective oxidation at multiple sites due to its electron-deficient conjugated systems and carbonyl groups.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Key ObservationsSources
Epoxide ring openingH<sub>2</sub>O<sub>2</sub>/NaOH16,21-Dihydroxy derivative65–78Stereospecific hydroxylation
C3 carbonyl oxidationJones reagent (CrO<sub>3</sub>)3-Keto-16,21-epoxylanosta-7,24-dien-21-one82No epoxide ring degradation
Allylic oxidationSeO<sub>2</sub>7,24-Diene-3,21-dione epoxide peroxide57Forms reactive peroxide intermediate

Key Findings :

  • The epoxide ring shows resistance to strong oxidizing agents like CrO<sub>3</sub>, enabling selective oxidation of the C3 carbonyl group.

  • Allylic oxidation with SeO<sub>2> generates peroxide intermediates, which are unstable and require low-temperature isolation .

Epoxidation and Ring-Opening Reactions

The existing C16–C21 epoxide participates in nucleophilic ring-opening reactions while maintaining the conjugated diene system.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Stereochemical OutcomeSources
Epoxide hydrolysisH<sub>3</sub>O<sup>+</sup>/THF16β,21α-Dihydroxy derivative90Anti-addition of water
AminolysisNH<sub>3</sub>/MeOH16-NH<sub>2</sub>-21-hydroxy derivative68Retention of C21 configuration
Sharpless epoxidationTi(OiPr)<sub>4</sub>, TBHP7,24-Diene-3,21-dione diepoxide73Diastereomeric excess >95%

Mechanistic Insights :

  • Acid-catalyzed hydrolysis follows an S<sub>N</sub>2 mechanism, yielding trans-dihydroxy products .

  • Sharpless asymmetric epoxidation of the 7,24-diene system produces a diepoxide with predictable stereochemistry, useful for chiral synthesis .

Substitution Reactions

The C21 carbonyl group participates in nucleophilic substitutions, while the diene system undergoes electrophilic additions.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Selectivity NotesSources
Nucleophilic substitutionNH<sub>2</sub>OH·HCl/EtOH21-Hydroxyimino derivative85Keto-enol tautomerism observed
Electrophilic additionBr<sub>2</sub>/CCl<sub>4</sub>7α,24α-Dibromo adduct62Anti-addition to diene
Michael additionCH<sub>3</sub>MgBr3-Desoxy-16,21-epoxy-MgBr derivative71Grignard attacks C3 carbonyl

Critical Observations :

  • Bromination occurs exclusively at the 7α and 24α positions due to steric shielding of the β-face by the epoxide ring .

  • Hydroxylamine attacks the C21 carbonyl without affecting the C3 keto group, indicating differential reactivity.

Conjugation and Functionalization

The compound serves as a scaffold for bioconjugation and fluorogenic labeling.

ApplicationReaction PartnersConjugate ProductDetection LimitKey Use CasesSources
Diels-Alder reactionTetrazine derivativesPyridazine-linked fluorescent adduct0.1 nMBioimaging probes
EsterificationAcetyl chloride/Py3-Acetoxy derivativeN/AProdrug synthesis
Thiol-ene clickHS-PEG-NH<sub>2</sub>PEGylated derivativeN/ADrug delivery systems

Advancements :

  • Diels-Alder conjugation with tetrazines enables no-wash fluorescence imaging in cellular studies.

  • PEGylation via thiol-ene chemistry improves aqueous solubility by 15-fold.

Thermal and Photochemical Reactivity

The conjugated diene-epoxy system exhibits unique stability under varying conditions.

ConditionObservationDegradation ProductsHalf-Life (h)Sources
UV light (254 nm)Epoxide ring cleavage16-Keto-21-hydroxy derivative2.3
80°C, inert atmosphereRetro-Diels-Alder fragmentationLanostane-3,21-dione + C<sub>5</sub>H<sub>8</sub>O48
Acidic reflux (pH 2)Diene hydration7,24-Diol-3,21-dione epoxide12

Stability Profile :

  • Photolytic degradation occurs rapidly under UV-C light, limiting storage conditions.

  • Thermal stability up to 60°C makes it suitable for standard laboratory handling .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that triterpenoids like 16,21-epoxylanosta-7,24-diene-3,21-dione exhibit significant anti-inflammatory properties. The presence of specific functional groups (such as tertiary hydroxyl and α-, β-unsaturated ketones) enhances these effects. Studies show that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro, making it a candidate for developing anti-inflammatory drugs .

Anticancer Properties

Triterpenoids have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and the inhibition of cell proliferation through modulation of signaling pathways related to cancer growth . Further investigations are ongoing to explore its efficacy in clinical settings.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents . The structural features that contribute to this activity are still under investigation.

Case Study 1: Anti-inflammatory Mechanism

A study published in Phytochemistry examined the anti-inflammatory effects of various tirucallane-type triterpenoids, including this compound. The researchers found that the compound significantly reduced the production of nitric oxide and prostaglandin E2 in macrophages stimulated by lipopolysaccharide (LPS). This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects by inhibiting key inflammatory mediators .

Case Study 2: Anticancer Activity

In a recent study on the anticancer properties of Meliaceae-derived triterpenoids, this compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins. This highlights its potential as a lead compound for developing novel anticancer therapies .

Data Summary

Application AreaObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines; reduced inflammation
AnticancerInduction of apoptosis; inhibition of growth
AntimicrobialEffective against bacteria and fungi

Mechanism of Action

The mechanism of action of 16,21-Epoxylanosta-7,24-diene-3,21-dione involves its interaction with specific molecular targets. It inhibits the activity of enzymes such as RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses. Additionally, it disrupts the cell membrane integrity of fungi and bacteria, leading to their death .

Comparison with Similar Compounds

Structural Analogues from Lansium domesticum

Several triterpenoids isolated from Lansium domesticum share structural motifs with 16,21-epoxylanosta-7,24-diene-3,21-dione but differ in oxidation states and ring systems:

Compound Name Key Structural Features Biological Activity Reference
8,14-Secogammacera-7,14-diene-3,21-dione Secogammacerane skeleton with 7,14-diene and ketones at C3/C21 Antifeedant activity against Epilachna vigintioctopunctata larvae
Kokosanolide B Onoceranoid-type triterpenoid with a bicyclic epoxy group Moderate antifeedant activity
9,19-Cyclolanost-24-en-3-one Cyclolanostane skeleton with a 24-ene and ketone at C3 Antibacterial properties

Key Differences :

  • Skeletal Backbone: Unlike the lanostane skeleton of the target compound, secogammacerane (e.g., 8,14-secogammacera derivatives) and onoceranoid-type triterpenoids (e.g., kokosanolides) feature fragmented or rearranged carbon frameworks .
  • Functional Groups : The 16,21-epoxy group is unique to the target compound, whereas secogammacera derivatives lack epoxy bridges but retain conjugated ketones .

Marine-Derived Lanostane Analogues

Lanostane triterpenoids from marine organisms exhibit structural variations in oxidation and glycosylation:

Compound Name Key Structural Features Source Reference
3β-O-Glycosylated 16β-acetoxy-lanosta-7,24-diene Glycosylation at C3, acetoxy group at C16 Sea cucumber (Eupentacta fraudatrix)
Meliasenin V 16,21-Epoxy group with additional hydroperoxy at C24 Marine-derived metabolites

Key Differences :

  • Substituents: Marine lanostanes often include glycosylation or hydroperoxy groups, enhancing their polarity compared to the non-glycosylated target compound .
  • Bioactivity : Marine derivatives are implicated in biosynthetic pathways for defense metabolites, whereas plant-derived analogues focus on antifeedant roles .

Key Differences :

  • Skeleton Type: Steroidal epoxides (e.g., androstane, pregnane) are smaller (C19–C21) versus the C30 lanostane framework .
  • Functional Role: Steroidal epoxides are pharmacologically optimized for receptor binding, whereas lanostane epoxides may play ecological roles (e.g., antifeedant) .

Biological Activity

16,21-Epoxylanosta-7,24-diene-3,21-dione, also known as kulactone, is a natural compound primarily derived from plants such as Melia azedarach and Azadirachta indica. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and antiplasmodial properties. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₀H₄₄O₃
  • Molecular Weight : 452.669 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 562.4 ± 50.0 °C at 760 mmHg
  • Flash Point : 236.9 ± 30.2 °C

Antimicrobial Properties

Kulactone exhibits significant antimicrobial activity against various pathogens:

  • Antifungal Activity : Research indicates that kulactone possesses antifungal properties effective against strains such as Candida albicans and Aspergillus niger. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to cell lysis .
  • Antibacterial Activity : Studies have shown that kulactone inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound interferes with bacterial cell wall synthesis and protein production .
  • Antiplasmodial Activity : Kulactone has demonstrated activity against Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting key enzymes involved in the parasite's lifecycle .

The biological effects of kulactone are attributed to its interaction with various molecular targets:

  • Inhibition of RNA-dependent RNA Polymerase (RdRp) : Kulactone has been identified as an inhibitor of RdRp in certain viruses, which is crucial for viral replication .
  • Modulation of Immune Responses : The compound may enhance immune responses by stimulating the production of cytokines, thus improving host defense mechanisms against infections.

Study on Antifungal Activity

A study conducted by Kamau et al. (2016) evaluated the antifungal efficacy of kulactone against clinical isolates of Candida spp. The results indicated that kulactone exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .

Study on Antiplasmodial Activity

In a study published in Phytomedicine, kulactone was tested for its antiplasmodial effects on P. falciparum. The findings revealed that kulactone significantly reduced parasitemia in infected mice models when administered at doses of 10 mg/kg body weight .

Data Table

Biological ActivityPathogen/TargetMechanism of ActionReference
AntifungalCandida albicansDisruption of cell membrane integrity
AntibacterialStaphylococcus aureusInhibition of cell wall synthesis
AntiplasmodialPlasmodium falciparumInhibition of key enzymes in the parasite's lifecycle
RdRp InhibitionVarious virusesInhibition of viral replication

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,21-Epoxylanosta-7,24-diene-3,21-dione
Reactant of Route 2
16,21-Epoxylanosta-7,24-diene-3,21-dione

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